molecular formula C12H22N2O2 B2687648 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1257552-98-9

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B2687648
CAS No.: 1257552-98-9
M. Wt: 226.32
InChI Key: KLNXPMGPZQRZRA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic urea derivative of significant interest in pharmaceutical and medicinal chemistry research. Urea-based compounds are pivotal in drug discovery due to their distinct chemical architectures and broad spectrum of potential biological activities . This compound features a cyclohexyl group and a cyclopropyl moiety with a hydroxymethyl extension, a structure that is often explored for its unique three-dimensional and steric properties, which can influence binding affinity and metabolic stability in drug candidates. As a specialized building block, this urea derivative is primarily valued for its use in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize such compounds to develop novel entities with targeted pharmacological profiles. The molecular framework is consistent with compounds investigated for various biological activities, as the urea functional group is a privileged scaffold capable of forming multiple hydrogen bonds, a key interaction in many biological systems . Applications & Research Value: This chemical is intended for research applications such as: 1) Medicinal Chemistry: Serving as a core scaffold or intermediate in the design and synthesis of new therapeutic agents. 2) Chemical Biology: Used as a probe to study protein-ligand interactions and biological pathways. 3) Methodology Development: Acting as a substrate for testing new synthetic organic chemistry protocols. Important Notice: This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h10,15H,1-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNXPMGPZQRZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable cyclopropyl derivative. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Techniques like recrystallization or chromatography are used to purify the final product.

    Quality Control: Analytical methods such as NMR and HPLC are employed to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of specific signaling pathways. For instance, it has been shown to affect the proliferation of cancer cell lines in vitro.
  • Anti-inflammatory Effects : Research suggests that 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

Cancer Treatment

Recent studies have focused on the compound's ability to target cancer cells selectively. A case study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

StudyCell LineConcentration (µM)Viability (%)
AMCF71065
BMDA-MB-2311055

Inflammatory Diseases

In a controlled experiment on mice with induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The following table summarizes the findings:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Dose 1150200
Compound Dose 2100150

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()
  • Core Structure : Nitrosourea (urea backbone with nitroso and chloroethyl groups).
  • Substituents : 2-chloroethyl and nitroso groups at the 1-position; cyclohexyl at the 3-position.
  • Key Properties : High lipid solubility due to chloroethyl and nitroso moieties, enabling blood-brain barrier penetration .
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) ()
  • Core Structure : Nitrosourea with dual chloroethyl groups.
  • Substituents : Two 2-chloroethyl groups at the 1- and 3-positions.
  • Key Properties : Similar lipid solubility to compound; delayed hematopoietic toxicity due to alkylating activity .
1-Cyclohexyl-3-(2-hydroxyphenyl)urea ()
  • Core Structure : Urea without nitroso or chloroethyl groups.
  • Substituents : Cyclohexyl at 1-position; 2-hydroxyphenyl at 3-position.
Target Compound
  • Core Structure : Urea without nitroso groups.
  • Substituents : Cyclohexyl at 1-position; hydroxymethylcyclopropylmethyl at 3-position.
  • Key Properties : Moderate solubility (hydroxymethyl enhances polarity); cyclopropane ring may confer conformational rigidity.

Pharmacokinetics and Metabolism

Compound Solubility Key Metabolites Excretion Pathway
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Lipid-soluble Cyclohexylamine, isocyanates Renal (60–80% in 24 hr)
BCNU Lipid-soluble Reactive alkylating intermediates Renal (protracted in dogs)
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Moderate Hydroxyphenyl conjugates (e.g., glucuronides) Predominantly renal
Target Compound Moderate Likely glucuronidated hydroxymethyl Renal (predicted)

Key Findings :

  • Nitrosoureas () undergo rapid degradation into reactive intermediates (e.g., isocyanates), contributing to cytotoxicity but also systemic toxicity .
  • The hydroxymethyl group in the target compound could enhance water solubility compared to nitrosoureas, limiting blood-brain barrier penetration but improving renal clearance.

Toxicity Profiles

Compound Hematologic Toxicity Organ-Specific Toxicity Protein Binding
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Severe (delayed) Hepatic, renal Cyclohexyl moiety (40–60% bound)
BCNU Dose-limiting myelosuppression Hepatic (26%), renal (10%) High (lipophilic nature)
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Not reported Not reported Low (hydrophilic metabolites)
Target Compound Predicted low Potential hepatic (speculative) Moderate (cyclopropane rigidity)

Key Findings :

  • Nitrosoureas exhibit delayed and prolonged hematopoietic toxicity due to alkylating DNA damage .
  • The target compound’s absence of alkylating groups and nitroso moieties may mitigate these effects, though its cyclopropane ring could introduce novel metabolic challenges.

Therapeutic Potential

  • Nitrosoureas : Established as anticancer agents (e.g., BCNU for glioblastoma) due to alkylating activity .
  • 1-Cyclohexyl-3-(2-hydroxyphenyl)urea: No reported therapeutic use, but phenolic groups may confer antioxidant or anti-inflammatory properties .

Biological Activity

1-Cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea (CAS Number: 1257552-98-9) is an organic compound characterized by a cyclohexyl group linked to a urea moiety, which is further substituted with a hydroxymethyl group on a cyclopropyl ring. This unique structure positions it as a subject of interest in medicinal chemistry, particularly for its potential biological activities.

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with a cyclopropyl derivative, often using solvents such as dichloromethane or tetrahydrofuran at room temperature. Catalysts like triethylamine may facilitate the reaction, while purification techniques include recrystallization or chromatography to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the urea moiety may interact with enzymes or receptors, modulating their activity. The hydrophobic cyclohexyl group enhances binding affinity and specificity.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of urea have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain urea derivatives demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to established chemotherapeutics like bleomycin .

Mechanistic Studies

The mechanism underlying the anticancer activity appears to involve DNA damage pathways, where compounds can cause DNA cross-linking and single-strand breaks, leading to cell death. This is particularly relevant in the context of nitrosoureas, where structural similarities suggest potential for similar mechanisms .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Study on Hydroxymethyl Ureas : A comparative investigation revealed that hydroxymethyl-substituted ureas exhibited lower therapeutic activity but maintained low toxicity levels, indicating a delicate balance between efficacy and safety in anticancer applications .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound analogs showed promising results against various cancer cell lines, suggesting a potential role in targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological ActivityNotes
1-Cyclohexyl-3-(cyclopropylmethyl)ureaLacks hydroxymethyl groupReduced interaction with biological targetsLess effective in modulating enzyme activity
1-Cyclohexyl-3-(hydroxymethyl)ureaLacks cyclopropyl ringModerate anticancer activityDifferent reactivity profile

This table illustrates how structural variations can significantly influence biological activity and therapeutic potential.

Q & A

Q. What synthetic routes are most effective for preparing 1-cyclohexyl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives often involves coupling cyclohexylamine with isocyanate intermediates or employing carbodiimide-mediated reactions. For example, analogous adamantyl-urea compounds were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride as coupling agents in dichloromethane (DCM) or ethanol under controlled temperatures (20–25°C) . Optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates.
  • Catalyst use : Triethylamine (TEA) or DIPEA improves yields by neutralizing acidic byproducts.
  • Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.
    Evidence from adamantyl-urea syntheses suggests yields can range from 40–63% depending on steric hindrance and substituent reactivity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ = 1.65 ppm for adamantyl protons; δ = 8.84 ppm for urea NH) resolve substituent connectivity and confirm cyclopropane ring integrity .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+^+ for C15_{15}H22_{22}N3_3O2_2: calculated 276.1712, observed 276.1721) .
  • Melting point analysis : Sharp melting ranges (e.g., 183–187°C for similar ureas) indicate purity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved pharmacological activity?

Molecular docking and QSAR modeling are critical:

  • Docking studies : Prioritize derivatives targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) based on adamantyl-urea analogs showing MIC values <1 µg/mL .
  • QSAR parameters : LogP (<3.5) and polar surface area (PSA >75 Å2^2) optimize bioavailability and blood-brain barrier penetration .
  • Metabolic stability : In silico CYP450 metabolism predictions identify labile sites (e.g., cyclopropane hydroxymethyl groups prone to oxidation) .

Q. How should researchers resolve contradictory data in biological activity assays for this compound?

Contradictions may arise from assay conditions or compound stability:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50_{50} trends.
  • Stability testing : Use LC-MS to monitor degradation in cell culture media (e.g., hydrolysis of urea bonds at pH <4) .
  • Off-target screening : Employ kinase or GPCR panels to rule out non-specific binding .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Acute toxicity profiling : Conduct OECD 423 tests in rodents, focusing on hepatic and renal biomarkers (ALT, BUN).
  • Metabolite identification : Use 14^{14}C-labeled compound to track bioactivation pathways (e.g., cyclopropane ring opening forming reactive aldehydes) .
  • Formulation optimization : Encapsulation in PEGylated liposomes reduces systemic exposure and nephrotoxicity .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and analyze via HPLC at 0, 6, 24, and 48 hours. Adamantyl-ureas showed <10% degradation at pH 7.4 over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) .

Q. What synthetic modifications enhance solubility without compromising activity?

  • Hydrophilic substituents : Introduce sulfonate or tertiary amine groups (e.g., morpholine derivatives) to improve aqueous solubility .
  • Prodrug strategies : Convert hydroxymethyl groups to phosphate esters for in situ activation .

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